
2,5-Di(pyridin-4-yl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C17H12N2O. It is a derivative of benzaldehyde, where two pyridin-4-yl groups are attached to the 2 and 5 positions of the benzene ring. This compound is known for its applications in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Di(pyridin-4-yl)benzaldehyde can be synthesized through the reaction of 2,5-dibromobenzaldehyde with pyridin-4-ylboronic acid under Suzuki coupling conditions. The reaction typically involves a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and is carried out in a solvent like toluene or DMF at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated systems could enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents like NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles such as amines or hydrazines can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: 2,5-Di(pyridin-4-yl)benzoic acid.
Reduction: 2,5-Di(pyridin-4-yl)benzyl alcohol.
Substitution: Schiff bases or hydrazones, depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Di(pyridin-4-yl)benzaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Di(pyridin-4-yl)benzaldehyde largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form extended network structures. The pyridin-4-yl groups provide sites for coordination, while the aldehyde group can participate in further functionalization . In biological applications, it may interact with specific molecular targets through hydrogen bonding, π-π interactions, and coordination bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Di(pyridin-4-yl)benzaldehyde
- 2,6-Di(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
Uniqueness
2,5-Di(pyridin-4-yl)benzaldehyde is unique due to its specific substitution pattern, which influences its coordination behavior and reactivity. The positioning of the pyridin-4-yl groups at the 2 and 5 positions allows for the formation of distinct coordination geometries and topologies in MOFs, making it a valuable ligand in materials science .
Propriétés
Formule moléculaire |
C17H12N2O |
|---|---|
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
2,5-dipyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C17H12N2O/c20-12-16-11-15(13-3-7-18-8-4-13)1-2-17(16)14-5-9-19-10-6-14/h1-12H |
Clé InChI |
UGVILPKAAXAGON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC=NC=C2)C=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


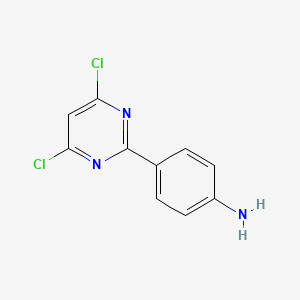
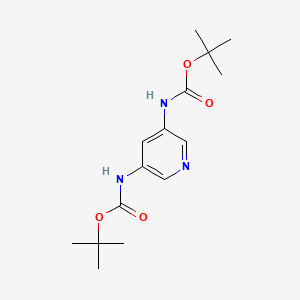
![4-Chloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B11766059.png)
![11-bromoundecyl 4-(2-{4-[(1Z)-2-{4-[2-(4-{[(11-bromoundecyl)oxy]carbonyl}phenyl)ethynyl]phenyl}-1,2-diphenylethenyl]phenyl}ethynyl)benzoate](/img/structure/B11766067.png)
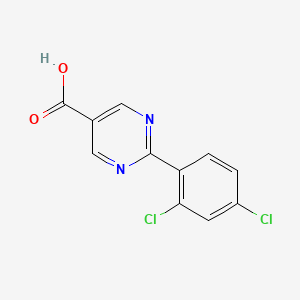
![N-(4-ethylphenyl)-N'-[(Z)-furan-2-ylmethylideneamino]oxamide](/img/structure/B11766075.png)
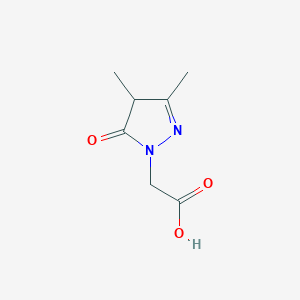
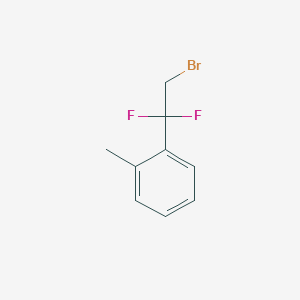
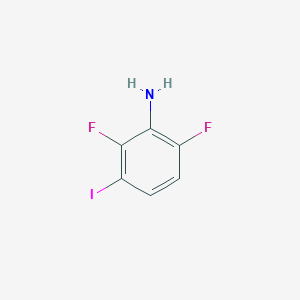
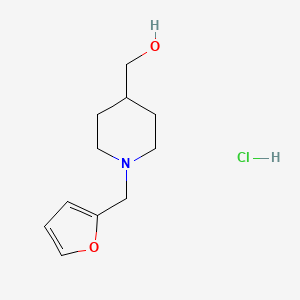
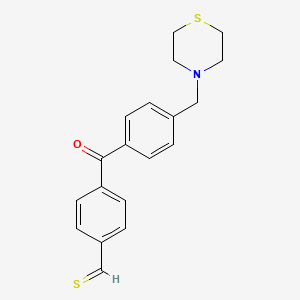
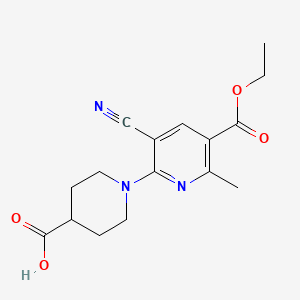
![3-{[(4-Methylphenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B11766110.png)
![(S)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11766119.png)
